2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
2,2-Dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves the following steps:
Benzimidazole Synthesis: : The starting material, 1-methyl-1H-benzimidazole, is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: : The benzimidazole is then alkylated using 2-bromoethanol to introduce the ethyl group.
Amide Formation: : The resulting compound is reacted with 2,2-dimethylpropanoic acid chloride to form the final amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzimidazoles or amides.
Scientific Research Applications
2,2-Dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: : Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2,2-Dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is similar to other benzimidazole derivatives, such as:
Benzimidazole itself: : A simpler compound without the additional methyl and ethyl groups.
2-Methylbenzimidazole: : A benzimidazole derivative with a single methyl group.
N-ethyl-2-methylbenzimidazole: : A benzimidazole derivative with an ethyl group.
These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-15(2,3)14(19)16-10-9-13-17-11-7-5-6-8-12(11)18(13)4/h5-8H,9-10H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHMRAXZMNQWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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